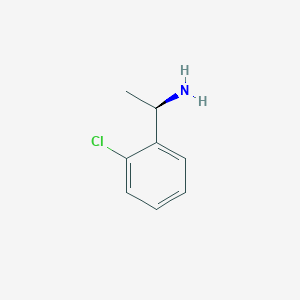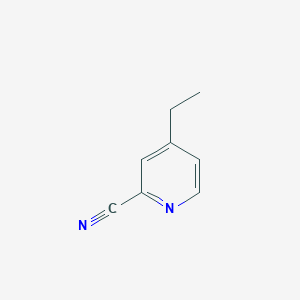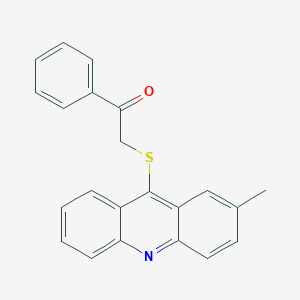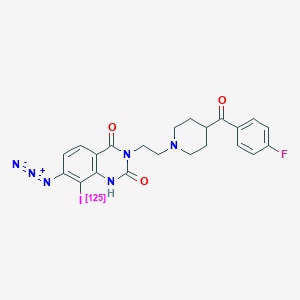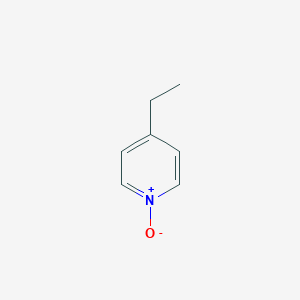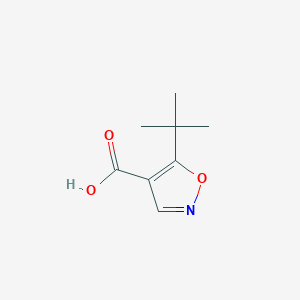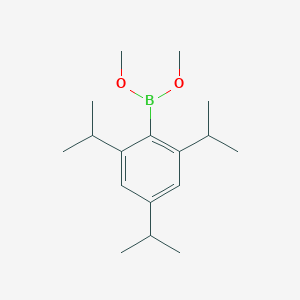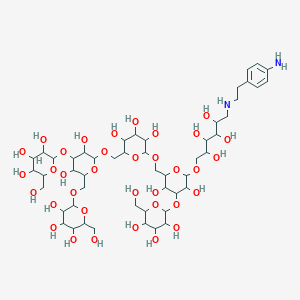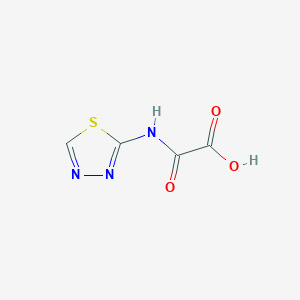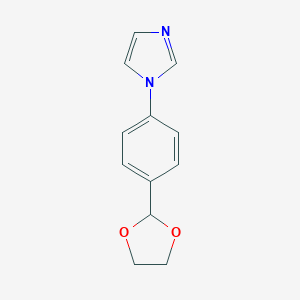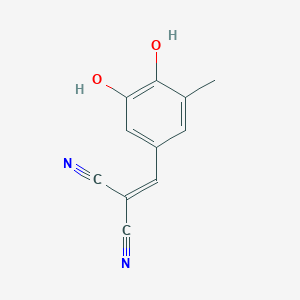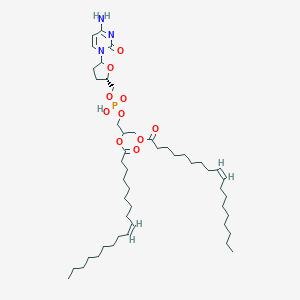
Dioleoylphosphatidyl-ddc
Vue d'ensemble
Description
Dioleoylphosphatidyl-ddc is a phospholipid derivative that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a conjugate of dioleoylphosphatidyl and dideoxycytidine, which is known for its antiviral properties. The combination of these two molecules results in a compound that can be used in various biomedical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dioleoylphosphatidyl-ddc typically involves the conjugation of dioleoylphosphatidyl with dideoxycytidine. This process can be carried out using standard phospholipid synthesis techniques, which often involve the use of coupling agents and catalysts to facilitate the reaction. The reaction conditions usually include anhydrous solvents and inert atmospheres to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as chromatography and crystallization to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Dioleoylphosphatidyl-ddc can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the dioleoylphosphatidyl moiety.
Reduction: Reduction reactions can target the dideoxycytidine component.
Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups of the dideoxycytidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioleoylphosphatidyl moiety can lead to the formation of epoxides and hydroxylated derivatives, while reduction of the dideoxycytidine component can yield various reduced forms of the nucleoside.
Applications De Recherche Scientifique
Dioleoylphosphatidyl-ddc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-nucleoside conjugates and their interactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential as a delivery vehicle for nucleic acids.
Medicine: Explored for its antiviral properties, particularly in the treatment of HIV and hepatitis B.
Industry: Utilized in the development of liposomal formulations for drug delivery and other biomedical applications.
Mécanisme D'action
The mechanism of action of dioleoylphosphatidyl-ddc involves its incorporation into cell membranes, where it can interact with various molecular targets. The dideoxycytidine component acts as a nucleoside reverse transcriptase inhibitor, which inhibits the replication of viral DNA by terminating the elongation of the DNA chain. This action is facilitated by the phospholipid moiety, which enhances the compound’s ability to integrate into lipid bilayers and interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): A similar phospholipid used in liposomal formulations.
Dioleoylphosphatidylethanolamine (DOPE): Another phospholipid with applications in gene delivery.
Dideoxycytidine (ddC): The nucleoside component of dioleoylphosphatidyl-ddc, known for its antiviral properties.
Uniqueness
This compound is unique due to its combination of a phospholipid and a nucleoside, which provides it with both membrane-integrating properties and antiviral activity. This dual functionality makes it a valuable compound for various biomedical applications, particularly in the development of targeted drug delivery systems and antiviral therapies.
Propriétés
IUPAC Name |
[3-[[(2S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(52)57-39-43(61-47(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-59-62(55,56)58-40-42-35-36-45(60-42)51-38-37-44(49)50-48(51)54/h17-20,37-38,42-43,45H,3-16,21-36,39-41H2,1-2H3,(H,55,56)(H2,49,50,54)/b19-17-,20-18-/t42-,43?,45?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWMPROSVIHQFQ-XVSOQNEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H]1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147556-77-2 | |
| Record name | 1,2-Dioleoyl-glycero-3-phospho-5'-(2',3')-dideoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147556772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



